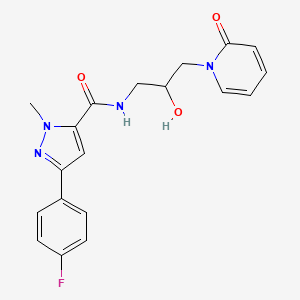
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing novel compounds and derivatives related to pyrazole and pyrimidine structures for their potential biological activities. For instance, studies have detailed the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases through reactions involving similar carboxamide structures. These compounds are characterized and confirmed through analytical and spectroscopic methods, including IR, MS, ^1H NMR, and ^13^C NMR, which are crucial for understanding their chemical properties and potential applications in medicine and pharmacology (Hassan, Hafez, Osman, & Ali, 2015).
Cytotoxic Activity Against Cancer Cell Lines
Several synthesized compounds, particularly those involving pyrazole and pyrimidine frameworks, have been investigated for their cytotoxicity against various human cancer cell lines. This research is significant for drug discovery, aiming to identify new therapeutic agents for cancer treatment. The structure-activity relationship (SAR) of these compounds provides insights into their potential efficacy and mechanisms of action against cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Development of Selective Kinase Inhibitors
Research has identified substituted carboxamides as potent and selective inhibitors of specific kinase enzymes. This is particularly relevant for the development of targeted cancer therapies, as kinase activity is often dysregulated in cancer cells. By improving enzyme potency and kinase selectivity, these compounds show promise for treating various cancers with improved specificity and reduced side effects. The advancement of certain compounds into clinical trials underscores their potential significance in oncology (Schroeder et al., 2009).
Exploration of Anticancer and Anti-Inflammatory Agents
Compounds derived from pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This includes investigating their effects on specific enzymes and cellular processes associated with cancer and inflammation. Molecular docking studies have also been conducted to understand the interactions between these compounds and target enzymes, aiding in the design of more effective drugs (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-23-17(10-16(22-23)13-5-7-14(20)8-6-13)19(27)21-11-15(25)12-24-9-3-2-4-18(24)26/h2-10,15,25H,11-12H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDLKCLAYPQIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene](/img/structure/B2677743.png)
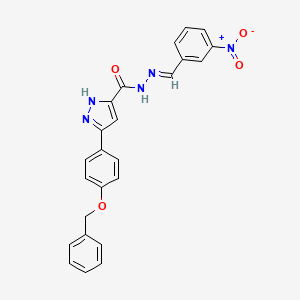
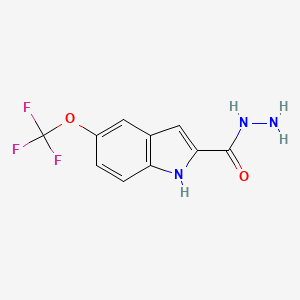
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
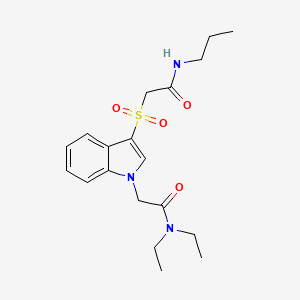


![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2677752.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
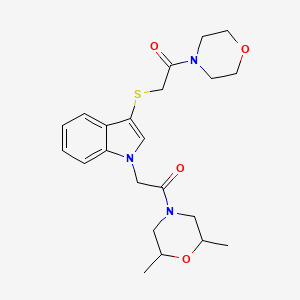
![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)
![3-(Difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2677762.png)